1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

Catalog No.
S11257942
CAS No.
443662-40-6
M.F
C15H24N2O3S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propy...

CAS Number

443662-40-6

Product Name

1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C15H24N2O3S/c1-11(2)20-9-5-8-16-15(21)17-13-10-12(18-3)6-7-14(13)19-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,21)

InChI Key

RGRFNZSSZFQHNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NC1=C(C=CC(=C1)OC)OC

1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea is an organic compound belonging to the thiourea class, characterized by a thiourea functional group attached to a 2,5-dimethoxyphenyl ring and a propan-2-yloxypropyl side chain. Its molecular formula is C15H24N2O3S, and it has a molecular weight of 312.4 g/mol. This compound is recognized for its diverse applications across chemistry and biology, particularly in medicinal chemistry due to its unique structural features that contribute to its biological activity and potential therapeutic effects.

  • Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield corresponding amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic ring may participate in electrophilic substitution reactions with reagents like bromine or nitric acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea is significant, particularly in pharmacological contexts. The thiourea moiety allows for interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although comprehensive biological evaluations are necessary to confirm these activities. The compound's ability to form hydrogen bonds and coordinate with metal ions may also influence its pharmacodynamics and efficacy in biological systems.

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and an appropriate isothiocyanate.
  • Reaction Conditions: The reaction is generally performed in a solvent such as ethanol or methanol under reflux conditions.
  • Product Isolation: After the reaction completes, the product is purified through recrystallization or chromatography to achieve the desired purity.

In industrial settings, automated reactors may be employed to scale up production while maintaining optimal reaction conditions.

1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new therapeutic agents with specific biological activities.
  • Agricultural Chemistry: Thioureas are often explored for their use as herbicides or fungicides due to their biological activity.
  • Material Science: The compound may serve as a precursor for synthesizing novel materials with specific properties.

Interaction studies of 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea focus on its binding affinity and mechanism of action with various biological targets. These studies are crucial for understanding how the compound exerts its effects at the molecular level. Preliminary data suggest that the compound may interact with specific enzymes involved in metabolic pathways, influencing cellular responses and potentially leading to therapeutic benefits.

Several compounds share structural similarities with 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea:

Compound NameStructural FeaturesUnique Aspects
Thiourea, N-phenyl-N’-[3-(1-methylethoxy)propyl]-Contains a phenyl group instead of a dimethoxyphenyl groupLacks the methoxy substituents which may affect solubility and reactivity
Thiourea, N-(2,5-dimethoxyphenyl)-N’-methyl-Contains a methyl group instead of propan-2-yloxypropylLess steric hindrance compared to the propan-2-yloxy group

The uniqueness of 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea lies in its combination of both the 2,5-dimethoxyphenyl ring and the propan-2-yloxypropyl group. These features contribute to its distinct chemical reactivity and potential therapeutic profiles compared to other thiourea derivatives .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

312.15076381 g/mol

Monoisotopic Mass

312.15076381 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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